molecular formula C14H10BrFO2 B14608389 (3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone CAS No. 60972-08-9

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone

Cat. No.: B14608389
CAS No.: 60972-08-9
M. Wt: 309.13 g/mol
InChI Key: ZOVWNKFPJDHOIN-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone is an organic compound that features both bromine and fluorine substituents on a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone typically involves the use of Friedel-Crafts acylation reactions. This method allows for the introduction of the acyl group onto the aromatic ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an appropriate acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

Uniqueness

(3-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanone is unique due to its specific combination of bromine, fluorine, and methoxy substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

60972-08-9

Molecular Formula

C14H10BrFO2

Molecular Weight

309.13 g/mol

IUPAC Name

(3-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanone

InChI

InChI=1S/C14H10BrFO2/c1-18-13-6-5-11(16)8-12(13)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

ZOVWNKFPJDHOIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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